(R)-Methyl 3-hydroxy-2-methylpropanoate

Catalog No.
S1485356
CAS No.
72657-23-9
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Methyl 3-hydroxy-2-methylpropanoate

CAS Number

72657-23-9

Product Name

(R)-Methyl 3-hydroxy-2-methylpropanoate

IUPAC Name

methyl (2R)-3-hydroxy-2-methylpropanoate

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1

InChI Key

ATCCIZURPPEVIZ-SCSAIBSYSA-N

SMILES

CC(CO)C(=O)OC

Synonyms

(-)-Methyl β-Hydroxyisobutyrate; (2R)-3-Hydroxy-2-methylpropionic Acid Methyl Ester; Methyl (R)-(-)-3-Hydroxy-2-methylpropionate; R-(-)-Roche Ester;

Canonical SMILES

CC(CO)C(=O)OC

Isomeric SMILES

C[C@H](CO)C(=O)OC

(R)-Methyl 3-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C5_5H10_{10}O3_3. It is a chiral molecule, characterized by its non-superimposable mirror image, which imparts unique chemical and biological properties. This compound is primarily utilized as an intermediate in various chemical syntheses and has applications across chemistry, biology, and industry. Its structural features contribute to its reactivity and interactions in biological systems .

Currently, there is no scientific literature readily available that explores the mechanism of action of R-MHMP in biological systems or its interaction with other molecules.

  • Due to the limited information on R-MHMP, specific safety concerns or hazard data are not available.
  • As a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for potentially flammable or reactive materials.

Further Research

More research is needed to fully understand the properties, potential applications, and safety profile of R-MHMP. This could include investigations into its:

  • Natural occurrence or synthetic routes for production
  • Chemical reactivity with other molecules
  • Potential biological activity
  • Detailed analysis of its physical and chemical properties

  • Oxidation: This compound can be oxidized to yield carboxylic acids using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Reduction can be performed with sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
  • Substitution: It can undergo nucleophilic substitution reactions with halides or amines under basic conditions .

The specific products formed from these reactions depend on the reagents and conditions employed.

The biological activity of (R)-Methyl 3-hydroxy-2-methylpropanoate is significant in metabolic pathways. It may act as a substrate for certain enzymes, influencing various metabolic processes. Its chiral nature allows it to interact differently with biological targets compared to its enantiomers or other structural analogues, potentially leading to varied biological effects .

Several methods are available for synthesizing (R)-Methyl 3-hydroxy-2-methylpropanoate:

  • Asymmetric Synthesis: A common approach involves biocatalytic carbon-carbon bond reduction, utilizing specific enzymes to achieve the desired chiral product.
  • Flow Microreactor Systems: In industrial settings, flow microreactors are increasingly employed for their efficiency and sustainability compared to traditional batch methods. These systems facilitate continuous production and better control over reaction conditions .

(R)-Methyl 3-hydroxy-2-methylpropanoate has diverse applications:

  • Chemical Industry: It serves as an intermediate in the synthesis of fine chemicals and specialty materials.
  • Biological Research: The compound is utilized in studies related to enzyme catalysis and metabolic pathways, contributing valuable insights into biochemical processes .

Research into the interactions of (R)-Methyl 3-hydroxy-2-methylpropanoate with various biological molecules reveals its potential role in influencing metabolic pathways. Studies often focus on how this compound interacts with enzymes and other biomolecules, shedding light on its mechanisms of action within biological systems .

Several compounds share structural similarities with (R)-Methyl 3-hydroxy-2-methylpropanoate:

Compound NameStructural FeaturesUnique Characteristics
3-HydroxyisobutyrateSimilar hydroxyl and methyl groupsDifferent biological activity
2-Hydroxy-3-methylbutanoic acidClose structural analogueVarying reactivity due to different stereochemistry
Methyl (S)-(+)-3-hydroxy-2-methylpropionateEnantiomer of (R)-Methyl 3-hydroxy-2-methylpropanoateOpposite chirality affects interactions

(R)-Methyl 3-hydroxy-2-methylpropanoate stands out due to its specific chiral configuration, which can lead to distinct biological activities and chemical reactivity compared to its non-chiral or differently chiral counterparts .

XLogP3

-0.1

Wikipedia

Methyl (R)-(-)-3-hydroxy-2-methylpropionate

Dates

Modify: 2023-08-15
Trost et al. Ruthenium-catalysed multicomponent synthesis of the 1,3-dienyl-6-oxy polyketide motif. Nature Chemistry, DOI: 10.1038/s41557-020-0464-x, published online 1 June 2020

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